molecular formula C8H14N2S B2643209 [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine CAS No. 954575-29-2

[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine

Cat. No.: B2643209
CAS No.: 954575-29-2
M. Wt: 170.27
InChI Key: JLSSIEXZXYNSOE-UHFFFAOYSA-N
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Description

[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine: is a chemical compound with the molecular formula C8H14N2S and a molecular weight of 170.28 g/mol It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine typically involves the reaction of thiophene derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 3-thiophenecarboxaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride . The reaction is carried out in an organic solvent like ethanol or methanol at room temperature, followed by purification through column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and can be utilized in the development of new materials with unique properties .

Biology: Its structural features make it a candidate for investigating interactions with biological macromolecules .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or receptors involved in various diseases .

Industry: Industrially, the compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for manufacturing processes that require specific functional groups .

Mechanism of Action

The mechanism of action of [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target and the compound’s binding affinity .

Comparison with Similar Compounds

Uniqueness: [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine is unique due to its specific structural configuration, which can influence its reactivity and interaction with biological targets. The position of the thiophene ring can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers .

Properties

IUPAC Name

N,N-dimethyl-1-thiophen-3-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-10(2)8(5-9)7-3-4-11-6-7/h3-4,6,8H,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSSIEXZXYNSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954575-29-2
Record name [2-amino-1-(thiophen-3-yl)ethyl]dimethylamine
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